N-(Piperidin-4-yl)quinazolin-4-amine
Overview
Description
N-(Piperidin-4-yl)quinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
It’s known that quinazolin-4-amine derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Related compounds have been found to inhibit the formation of biofilms in pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that N-(Piperidin-4-yl)quinazolin-4-amine may also affect similar pathways.
Result of Action
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with piperidine. One common method includes the nucleophilic substitution of a halogenated quinazoline with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
N-(Piperidin-4-yl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a wide range of biological activities.
Dihydroquinazoline: A reduced form of quinazoline with different chemical properties.
Quinazoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness
N-(Piperidin-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its piperidine moiety enhances its solubility and bioavailability, making it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
N-piperidin-4-ylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISUMHDDPZFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719199 | |
Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183120-04-8 | |
Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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